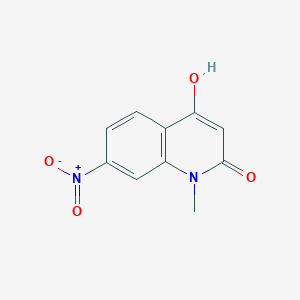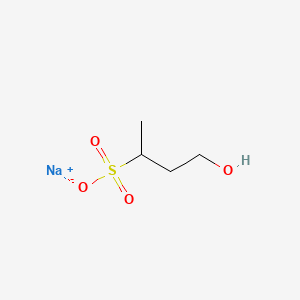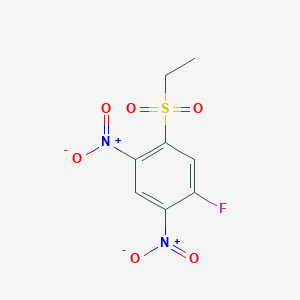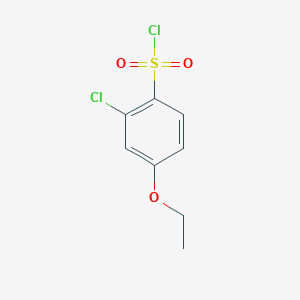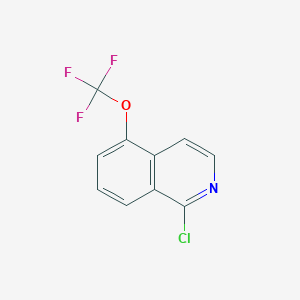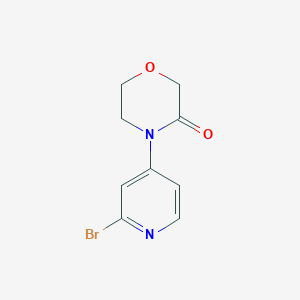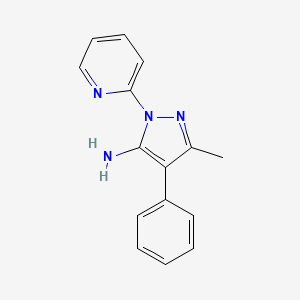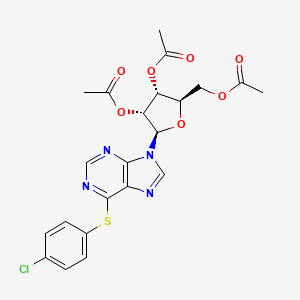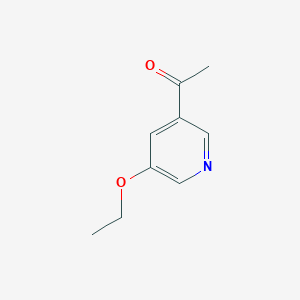
1-Chlorohexane-D13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorohexane-D13 is a deuterated form of 1-Chlorohexane, where the hydrogen atoms are replaced with deuterium. This compound is part of the aliphatic saturated halogenated hydrocarbons group, with the chemical formula CD3(CD2)5Cl. Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic signatures .
Méthodes De Préparation
1-Chlorohexane-D13 can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with deuterated hydrochloric acid or thionyl chloride. The reaction typically occurs under reflux conditions, where the hexyl alcohol is slowly added to the deuterated hydrochloric acid or thionyl chloride, resulting in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s high purity.
Analyse Des Réactions Chimiques
1-Chlorohexane-D13 undergoes various chemical reactions, including:
Substitution Reactions: It can react with potassium fluoride in ethylene glycol to form 1-Fluorohexane-D13.
Dehydrochlorination: When subjected to thermal decomposition, it produces 1-Hexene-D13 and hydrogen chloride.
Friedel-Crafts Alkylation: It can react with benzene in the presence of aluminum trichloride to form 2-Phenylhexane-D13.
Common reagents and conditions for these reactions include potassium fluoride, ethylene glycol, benzene, and aluminum trichloride. The major products formed from these reactions are 1-Fluorohexane-D13, 1-Hexene-D13, and 2-Phenylhexane-D13.
Applications De Recherche Scientifique
1-Chlorohexane-D13 has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Chlorohexane-D13 involves its interaction with molecular targets through substitution and dehydrochlorination reactions. The deuterium atoms in the compound provide increased stability and distinct spectroscopic signatures, allowing researchers to track its behavior in various reactions. The thermal decomposition of this compound to produce 1-Hexene-D13 and hydrogen chloride involves a two-stage, one-step reaction mechanism, featuring a slightly asynchronous process associated with the catalytic planar reaction center .
Comparaison Avec Des Composés Similaires
1-Chlorohexane-D13 can be compared with other similar compounds such as:
- 1-Fluorohexane-D13
- 1-Bromohexane-D13
- 1-Iodohexane-D13
These compounds share similar structures but differ in their halogen atoms, leading to variations in their reactivity and applications. This compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and increased stability .
Propriétés
Formule moléculaire |
C6H13Cl |
|---|---|
Poids moléculaire |
133.70 g/mol |
Nom IUPAC |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane |
InChI |
InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
Clé InChI |
MLRVZFYXUZQSRU-UTBWLCBWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |
SMILES canonique |
CCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


